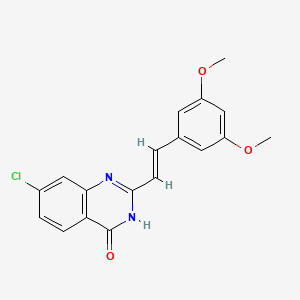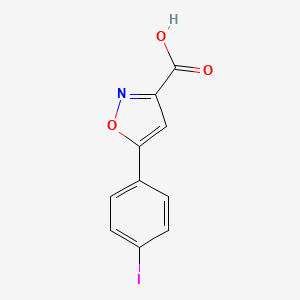
Imidazolidine, 2-(4-bromophenyl)-1,3-dihydroxy-4,4,5,5-tetramethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromophenyl)-4,4,5,5-tetramethylimidazolidine-1,3-diol is an organic compound that features a bromophenyl group attached to an imidazolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-4,4,5,5-tetramethylimidazolidine-1,3-diol typically involves the reaction of 4-bromobenzaldehyde with 2,2,4,4-tetramethyl-1,3-dioxolane in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the formation of by-products. Solvent recovery and recycling are also implemented to reduce environmental impact.
化学反应分析
Types of Reactions
2-(4-Bromophenyl)-4,4,5,5-tetramethylimidazolidine-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different imidazolidine derivatives with altered functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed under basic conditions.
Major Products Formed
Oxidation: Imidazolidine derivatives with additional oxygen-containing functional groups.
Reduction: Imidazolidine derivatives with reduced functional groups.
Substitution: Various substituted imidazolidine derivatives depending on the nucleophile used.
科学研究应用
2-(4-Bromophenyl)-4,4,5,5-tetramethylimidazolidine-1,3-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-bromophenyl)-4,4,5,5-tetramethylimidazolidine-1,3-diol involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the imidazolidine ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-(4-Bromophenyl)-4,4,5,5-tetramethylimidazolidine-1,3-dione
- 2-(4-Bromophenyl)-4,4,5,5-tetramethylimidazolidine-1,3-dithione
Uniqueness
2-(4-Bromophenyl)-4,4,5,5-tetramethylimidazolidine-1,3-diol is unique due to its specific combination of a bromophenyl group and an imidazolidine ring with hydroxyl groups. This structure imparts distinct chemical reactivity and biological activity compared to its analogs, making it a valuable compound for various applications.
属性
CAS 编号 |
623946-20-3 |
|---|---|
分子式 |
C13H19BrN2O2 |
分子量 |
315.21 g/mol |
IUPAC 名称 |
2-(4-bromophenyl)-1,3-dihydroxy-4,4,5,5-tetramethylimidazolidine |
InChI |
InChI=1S/C13H19BrN2O2/c1-12(2)13(3,4)16(18)11(15(12)17)9-5-7-10(14)8-6-9/h5-8,11,17-18H,1-4H3 |
InChI 键 |
ZLRXDBVMARDABB-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(N(C(N1O)C2=CC=C(C=C2)Br)O)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide 4-methylbenzenesulfonate](/img/structure/B12929741.png)
![tert-Butyl 1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12929743.png)





![[(2R)-2-hydroxy-3-[(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12929775.png)



![Methyl 4-(6-bromoimidazo[1,2-a]pyrimidin-2-yl)benzoate](/img/structure/B12929810.png)
![8-Fluoro-5-azaspiro[2.5]octane](/img/structure/B12929816.png)

